molecular formula C18H20ClFN4O3S B3013797 N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride CAS No. 1189721-27-4

N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride

Cat. No. B3013797
CAS RN: 1189721-27-4
M. Wt: 426.89
InChI Key: WVYKGIGYSUYIDW-UHFFFAOYSA-N
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Description

The compound is an isoxazole derivative of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine . These compounds have been synthesized and evaluated for their cytotoxicity .


Synthesis Analysis

The synthesis of similar compounds involves treating 6-chloro-1,3-benzothiazole-2-amine with sodium cyanate in the presence of glacial acetic acid to prepare benzothiazole-2-yl urea. The benzothiazole-2-yl-urea is then refluxed with hydrazine hydrate to yield the product .


Molecular Structure Analysis

The molecular structure analysis of similar compounds shows characteristic absorption bands at various frequencies in their infrared spectra .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds have been monitored by TLC .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques such as infrared spectroscopy, NMR, and mass spectrometry .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, such as the compound , have been studied for their potential as antioxidants . Antioxidants are crucial in protecting cells from the damage caused by oxidative stress, which is implicated in various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders . The presence of a thiazole ring can contribute to the scavenging of free radicals, thereby reducing oxidative stress.

Analgesic and Anti-inflammatory Activity

The compound’s structure suggests potential analgesic and anti-inflammatory activities. Thiazole derivatives have been reported to act as pain relievers and to reduce inflammation, which could be beneficial in the treatment of conditions like arthritis and other inflammatory diseases .

Antimicrobial and Antifungal Properties

Research has indicated that thiazole derivatives exhibit significant antimicrobial and antifungal properties . This makes them valuable in the development of new medications for treating infections caused by bacteria and fungi, which are increasingly resistant to current treatments .

Antitumor and Cytotoxic Drug Development

Thiazoles have been identified as having antitumor and cytotoxic activities , making them candidates for the development of new anticancer drugs. Their ability to inhibit cell proliferation and induce apoptosis in cancer cells is a promising avenue for cancer therapy .

Neuroprotective Effects

Compounds with a thiazole core have shown neuroprotective effects . They may play a role in the treatment of neurodegenerative diseases by protecting neuronal cells from damage and death .

Antiviral Applications

Thiazole derivatives have also been explored for their antiviral activities , including against HIV. The development of new antiviral drugs is crucial, especially with the emergence of new viral strains and the ongoing challenge of viral resistance .

Mechanism of Action

These compounds have exhibited anti-cancer activity against various cancer cell lines. One of the promising compounds induced G2/M cell cycle arrest. The levels of p53 increased tremendously in treated cells. The balance in levels of key mitochondrial proteins such as Bcl-2 and Bax was altered, which resulted in apoptosis by accelerating the expression of caspases .

Future Directions

These compounds can be considered as potential small-molecule activators of p53, which regulates the equilibrium between rapid cell proliferation and apoptosis. They can be considered as potential plausible candidates for further biological testing in in vivo colon cancer models .

properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-N-(2-morpholin-4-ylethyl)-1,2-oxazole-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O3S.ClH/c1-12-10-15(26-21-12)17(24)23(5-4-22-6-8-25-9-7-22)18-20-14-3-2-13(19)11-16(14)27-18;/h2-3,10-11H,4-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVYKGIGYSUYIDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N(CCN2CCOCC2)C3=NC4=C(S3)C=C(C=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride

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